The compound N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is a derivative of trifluoroacetamide, which is known for its various biological activities. The trifluoroacetamide group is a common moiety in medicinal chemistry due to its unique electronic properties and ability to improve the pharmacokinetic profile of pharmaceuticals. Research into similar compounds has demonstrated a range of applications, from antimicrobial and antioxidant properties to potential use as anticancer and anti-inflammatory agents.
The mechanism of action for compounds similar to N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide can be diverse, depending on the specific structure and target. For instance, N-Benzyl-2,2,2-trifluoroacetamide has shown antimicrobial activity, which could be attributed to its ability to inhibit key enzymes like AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) as indicated by molecular docking studies3. These enzymes are critical in bacterial and fungal metabolism and cell wall synthesis, making them prime targets for antimicrobial drugs. Additionally, compounds with the trifluoroacetamide group have been found to exhibit cytotoxic activity, potentially by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells1.
N-Benzyl-2,2,2-trifluoroacetamide, a compound structurally related to N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide, has demonstrated significant antifungal activity against a variety of fungi and moderate antibacterial activity. The compound's minimum inhibitory concentration values against fungi such as A. flavus and C. albicans suggest its potential as an antifungal agent3. Additionally, novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives have shown broad-spectrum antibacterial activity, indicating the versatility of the acetamide group in combating bacterial infections4.
The antioxidant activity of N-Benzyl-2,2,2-trifluoroacetamide has been assessed, showing a significant ability to reduce oxidative stress. The compound's cupric ion reducing antioxidant capacity and ferric reducing antioxidant power were found to be concentration-dependent, with values comparable to standard antioxidants3.
Compounds with the trifluoroacetamide moiety have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. For example, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share structural similarities with N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide, have been shown to inhibit tubulin polymerization and tumor cell growth, with one compound exhibiting an IC(50) of 46 nM against MCF-7 human breast tumor cells1.
The synthesis and pharmacological evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have revealed their potential as COX-2 inhibitors, which is a well-known target for anti-inflammatory drugs. These compounds have demonstrated in vivo anti-inflammatory activity with reduced toxicity, suggesting their applicability in the development of new non-toxic anti-inflammatory agents2.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6